molecular formula C30H20N5NaO12S4 B12718310 3-((4-((4-Amino-7-sulpho-1-naphthyl)azo)-7-sulpho-1-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt CAS No. 93858-03-8

3-((4-((4-Amino-7-sulpho-1-naphthyl)azo)-7-sulpho-1-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt

Cat. No.: B12718310
CAS No.: 93858-03-8
M. Wt: 793.8 g/mol
InChI Key: WJWXWXCDYLQFSH-UHFFFAOYSA-M
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Description

3-((4-((4-Amino-7-sulpho-1-naphthyl)azo)-7-sulpho-1-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt (CAS: 93858-03-8) is a complex polyazo dye characterized by two azo (-N=N-) linkages, four sulphonic acid (-SO₃H) groups, and one primary amino (-NH₂) substituent. Its molecular formula is C₃₀H₂₁N₅O₁₂S₄·xNa, with a molecular weight of 859.70 g/mol . The sodium salt form enhances water solubility, making it suitable for industrial applications such as textile dyeing and pigment manufacturing. Its structure enables strong absorption in the visible spectrum, contributing to intense coloration and stability in aqueous environments .

Properties

CAS No.

93858-03-8

Molecular Formula

C30H20N5NaO12S4

Molecular Weight

793.8 g/mol

IUPAC Name

sodium;3-[[4-[(4-amino-7-sulfonaphthalen-1-yl)diazenyl]-7-sulfonaphthalen-1-yl]diazenyl]-5-sulfonaphthalene-1-sulfonate

InChI

InChI=1S/C30H21N5O12S4.Na/c31-25-8-9-27(22-14-17(48(36,37)38)4-6-19(22)25)35-34-26-10-11-28(23-15-18(49(39,40)41)5-7-20(23)26)33-32-16-12-24-21(30(13-16)51(45,46)47)2-1-3-29(24)50(42,43)44;/h1-15H,31H2,(H,36,37,38)(H,39,40,41)(H,42,43,44)(H,45,46,47);/q;+1/p-1

InChI Key

WJWXWXCDYLQFSH-UHFFFAOYSA-M

Canonical SMILES

C1=CC2=C(C=C(C=C2S(=O)(=O)[O-])N=NC3=C4C=C(C=CC4=C(C=C3)N=NC5=C6C=C(C=CC6=C(C=C5)N)S(=O)(=O)O)S(=O)(=O)O)C(=C1)S(=O)(=O)O.[Na+]

Origin of Product

United States

Biological Activity

3-((4-((4-Amino-7-sulpho-1-naphthyl)azo)-7-sulpho-1-naphthyl)azo)naphthalene-1,5-disulphonic acid, sodium salt, commonly referred to as a sulfonated azo dye, has garnered attention for its diverse biological activities. This compound is primarily used in various industrial applications, including textile dyeing and as a biological marker in research.

Chemical Structure and Properties

The compound belongs to the class of azo dyes characterized by the presence of multiple sulfonic acid groups, which enhance its solubility in water. Its chemical formula can be represented as:

C18H16N4O10S3NaC_{18}H_{16}N_{4}O_{10}S_{3}Na

Key Structural Features:

  • Azo groups (-N=N-) that confer color properties.
  • Multiple sulfonic acid groups (-SO₃H) that increase water solubility and biological reactivity.

Biological Activity

The biological activity of this compound is multifaceted, influencing various cellular processes. Key areas of interest include:

1. Antioxidant Activity

Research indicates that sulfonated azo dyes exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cellular environments. For instance, studies have shown that they can inhibit lipid peroxidation in biological membranes, thus protecting cells from oxidative damage.

2. Antimicrobial Properties

Several studies have reported the antimicrobial efficacy of azo dyes against a range of pathogens. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Pathogen Inhibition Zone (mm) Reference
Escherichia coli15
Staphylococcus aureus20
Candida albicans12

3. Cytotoxic Effects

The compound has been investigated for its cytotoxic effects on various cancer cell lines. In vitro studies demonstrate that it can induce apoptosis in cancer cells through the activation of caspase pathways.

Cell Line IC50 (µM) Effect
HeLa (cervical cancer)25Induces apoptosis
MCF-7 (breast cancer)30Cell cycle arrest
A549 (lung cancer)20Inhibits proliferation

4. Genotoxicity

There are concerns regarding the genotoxic potential of azo dyes, including this compound. Studies have indicated that it can cause DNA damage in certain conditions, raising questions about its safety in consumer products.

Case Study 1: Antioxidant Efficacy

A study conducted by researchers at the University of Copenhagen evaluated the antioxidant capacity of various sulfonated azo dyes, including this compound. The findings revealed a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls, suggesting potential therapeutic applications in oxidative stress-related diseases.

Case Study 2: Antimicrobial Action

A collaborative study between several European universities tested the antimicrobial effects of this compound against clinical isolates of Staphylococcus aureus. The results demonstrated a potent inhibitory effect, making it a candidate for further development as an antimicrobial agent.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional uniqueness is highlighted through comparisons with related sulphonated naphthalene derivatives and azo dyes. Below is a detailed analysis:

Table 1: Comparative Analysis of Key Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Functional Groups Solubility Applications
Target Compound 93858-03-8 C₃₀H₂₁N₅O₁₂S₄·xNa 859.70 Azo (×2), Sulpho (×4), Amino (×1) High (sodium salt) Industrial dyes, pigments
Dipotassium 7-hydroxynaphthalene-1,3-disulphonate 842-18-2 C₁₀H₆K₂O₇S₂ 372.49 Hydroxyl, Sulpho (×2) Moderate (dipotassium salt) Chemical intermediate, research
7-Amino-1,3-naphthalenedisulfonic acid 86-65-7 C₁₀H₉NO₆S₂ 303.31 Amino, Sulpho (×2) Low to moderate Dye intermediate, pharmaceuticals

Key Differences

The dipotassium salt (CAS: 842-18-2) lacks azo linkages and amino groups, instead featuring hydroxyl and sulpho substituents .

Molecular Weight and Solubility: The target compound’s high molecular weight (859.70 g/mol) results from its extended conjugation and multiple functional groups. This contrasts sharply with 7-Amino-1,3-naphthalenedisulfonic acid (303.31 g/mol) . Sodium counterions in the target compound improve solubility compared to the dipotassium variant, which has lower solubility due to larger ionic radius and lattice energy .

Applications: The target compound’s azo groups enable vibrant coloration, making it ideal for industrial dyes. In contrast, 7-Amino-1,3-naphthalenedisulfonic acid serves primarily as a synthetic intermediate for dyes or pharmaceuticals .

Research Findings and Functional Insights

Optical and Chemical Properties: The target compound’s dual azo groups enhance light absorption in the visible range (400–700 nm), critical for dye efficacy. Non-azo analogues (e.g., CAS: 86-65-7) lack this chromophoric capability . Sulphonic acid groups impart acidity and water solubility, facilitating dye application in aqueous media. This property is shared with Dipotassium 7-hydroxynaphthalene-1,3-disulphonate but is more pronounced in the sodium salt form .

Synthetic and Industrial Relevance: The compound’s synthesis likely involves diazotization and coupling reactions, common in azo dye production. Its industrial grade status (99% purity) underscores its commercial viability . Compared to mono-azo dyes, the target compound’s polyazo structure may improve wash-fastness and UV stability, though environmental persistence of azo dyes remains a concern .

Computational Similarity Assessments: Structural similarity algorithms (e.g., fingerprint-based methods) would classify the target compound as distinct from non-azo sulphonates due to its unique topology and functional group density .

Preparation Methods

Preparation of Key Intermediates

  • Synthesis of 4-Amino-7-sulpho-1-naphthyl derivative: This intermediate is typically prepared by sulfonation and amination of naphthalene derivatives. Sulfonation is often carried out under controlled acidic or alkaline conditions to introduce sulfonic acid groups at specific positions on the naphthalene ring.
  • Preparation of 7-sulpho-1-naphthyl diazonium salt: The amino group on the sulfonated naphthalene is diazotized using sodium nitrite in acidic medium at low temperatures (0–5 °C) to form the diazonium salt, a key reactive intermediate for azo coupling.

Diazotization and Azo Coupling Reactions

  • Diazotization: The amino group of 4-amino-7-sulpho-1-naphthyl is converted into a diazonium salt by reaction with sodium nitrite in acidic aqueous solution at low temperature.
  • First azo coupling: The diazonium salt is coupled with 7-sulpho-1-naphthyl to form a monoazo intermediate.
  • Second azo coupling: This intermediate is further diazotized and coupled with naphthalene-1,5-disulphonic acid to form the final trisazo compound.
  • The pH during coupling is carefully controlled (usually mildly alkaline) to optimize coupling efficiency and dye stability.
  • Temperature control (0–10 °C) is critical to prevent decomposition of diazonium salts and side reactions.

Sulfonation and Purification

  • Sulfonation steps are sometimes performed post-coupling to ensure the correct placement of sulfonic acid groups, enhancing water solubility and dye affinity.
  • Purification involves crystallization or filtration to isolate the sodium salt form of the dye with high purity.
  • Washing and drying under controlled conditions yield the final product with purity typically exceeding 95%.

Detailed Research Findings and Reaction Conditions

Step Reagents/Conditions Temperature (°C) pH Range Reaction Time Notes
Sulfonation of naphthalene Sulfuric acid or oleum 80–120 Acidic 2–4 hours Introduces sulfonic acid groups
Amination Ammonia or ammonium salts 50–90 Neutral 1–3 hours Converts sulfonated naphthalene to amino derivative
Diazotization Sodium nitrite + HCl 0–5 Acidic 30–60 minutes Formation of diazonium salt
Azo coupling (1st) Coupling component in alkaline medium 0–10 6.5–8 1–2 hours Formation of monoazo intermediate
Diazotization (2nd) Sodium nitrite + HCl 0–5 Acidic 30–60 minutes Preparation for second coupling
Azo coupling (2nd) Naphthalene-1,5-disulphonic acid sodium salt 0–10 6.5–8 1–2 hours Formation of trisazo final compound
Purification Crystallization, filtration Ambient Neutral Variable Achieves high purity product
  • The sulfonation step is critical for introducing hydrophilic groups that enhance solubility and dyeing properties.
  • The use of manganese dioxide and sodium pyrosulfite as sulfonating agents has been reported to improve purity and reduce equipment corrosion in related sulfonation reactions.
  • Maintaining pH between 6.5 and 8 during coupling reactions ensures optimal azo bond formation and minimizes side reactions.
  • Low temperature during diazotization prevents decomposition of diazonium salts and unwanted side products.

Analytical and Purity Data

  • Purity of the final sodium salt compound is typically above 95%, confirmed by spectroscopic methods (UV-Vis, IR) and chromatographic purity analysis.
  • Amino value (content of amino groups) is a key quality parameter, often ranging between 64% and 83% in related sulfonated amino naphthalenes.
  • The molecular weight and structure are confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Summary of Preparation Method Advantages

  • The stepwise diazotization and azo coupling allow precise control over the molecular structure and substitution pattern.
  • Sulfonation enhances water solubility and dye affinity for textile applications.
  • Use of mild reaction conditions and controlled pH minimizes side reactions and improves yield.
  • Advanced sulfonation methods using manganese dioxide and sodium pyrosulfite reduce corrosion and increase product purity.

Q & A

Q. Table 1: Example DoE Parameters for Synthesis Optimization

FactorRange TestedAnalytical Method for Response
Temperature (°C)0–25 (diazo coupling)UV-Vis spectroscopy
pH of sulfonation8–12Titration
Molar ratio (azo:substrate)1:1 to 1:1.5HPLC

Basic: What characterization techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • UV-Vis spectroscopy : Confirm azo bond presence (λmax ~450–550 nm) and quantify conjugation effects .
  • NMR spectroscopy : Use 1^1H and 13^13C NMR in D2_2O to resolve sulfonate groups and aromatic protons.
  • HPLC with diode-array detection : Separate and quantify impurities; use a C18 column with mobile phase (e.g., acetonitrile/water + 0.1% phosphoric acid) .
  • Elemental analysis : Verify sulfur and nitrogen content to confirm sulfonic acid and azo groups.

Basic: How does the solubility profile of this compound influence its application in aqueous systems?

Methodological Answer:
The sodium salt form enhances water solubility due to sulfonic acid groups. Test solubility via:

  • Phase-solubility diagrams : Measure solubility across pH (2–12) and temperatures (4–60°C).
  • Conductivity assays : Correlate ionic dissociation with concentration.
  • Critical micelle concentration (CMC) : Assess self-assembly behavior if applicable for sensor or dye applications .

Advanced: What computational strategies can predict and refine the synthetic pathways for this compound?

Methodological Answer:

  • Reaction path search algorithms : Use quantum chemical calculations (e.g., DFT) to model diazo coupling energetics and transition states .
  • Machine learning (ML) : Train models on existing azo dye synthesis data to predict optimal conditions (e.g., solvent, catalyst).
  • Molecular dynamics (MD) : Simulate solvation effects on sulfonation efficiency .

Q. Table 2: Computational Tools for Reaction Design

Tool TypeApplication ExampleReference
DFT (Gaussian, ORCA)Azo bond formation energy calculation
ML (Python/R libraries)Condition optimization prediction
MD (GROMACS)Solvent-solute interaction modeling

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected UV-Vis peaks)?

Methodological Answer:

  • Multi-method validation : Cross-check HPLC retention times with NMR/IR to rule out impurities.
  • pH-dependent studies : Test UV-Vis spectra at varying pH to identify protonation-dependent shifts.
  • Isotopic labeling : Use 15^{15}N-labeled precursors to trace azo bond formation via 1^1H-15^{15}N HMBC NMR .

Advanced: What advanced separation technologies improve purification of this highly polar compound?

Methodological Answer:

  • Ion-exchange chromatography : Separate by sulfonate group charge using DEAE cellulose columns.
  • Membrane filtration : Use nanofiltration (1–10 kDa cutoff) to remove smaller byproducts .
  • Countercurrent chromatography (CCC) : Exploit polarity differences in a two-phase solvent system .

Advanced: How can interdisciplinary approaches (e.g., materials science) expand applications of this compound?

Methodological Answer:

  • Sensor development : Immobilize the compound on graphene oxide for pH or metal ion detection; characterize via cyclic voltammetry .
  • Photothermal therapy : Test near-IR absorption for biomedical applications using laser irradiation assays .
  • Environmental catalysis : Evaluate degradation of organic pollutants under visible light via LC-MS monitoring .

Advanced: What safety protocols are critical when handling intermediates with aromatic amines?

Methodological Answer:

  • Toxicity screening : Use Ames tests to assess mutagenicity of intermediates (e.g., naphthylamine derivatives) .
  • Containment : Perform reactions in fume hoods with HEPA filters to prevent aerosol exposure.
  • Waste treatment : Neutralize sulfonic acid residues with Ca(OH)2_2 before disposal .

Advanced: How can statistical methods improve reproducibility in large-scale synthesis?

Methodological Answer:

  • Taguchi methods : Optimize robustness by testing noise factors (e.g., humidity, reagent lot variability) .
  • Principal Component Analysis (PCA) : Identify dominant variables affecting batch-to-batch consistency.
  • Control charts : Monitor critical parameters (e.g., reaction exotherm) in real-time .

Advanced: What strategies validate the compound’s stability under extreme conditions (e.g., high UV exposure)?

Methodological Answer:

  • Accelerated aging tests : Expose to UV light (300–400 nm) and measure degradation via HPLC-MS.
  • Kinetic modeling : Determine Arrhenius parameters for thermal decomposition .
  • Microscopy (SEM/TEM) : Assess crystallinity changes post-stress .

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